molecular formula C4HF9O6S3 B1275778 Tris[(trifluoromethyl)sulfonyl]methane CAS No. 60805-12-1

Tris[(trifluoromethyl)sulfonyl]methane

Cat. No.: B1275778
CAS No.: 60805-12-1
M. Wt: 412.2 g/mol
InChI Key: MYIAPBDBTMDUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[(trifluoromethyl)sulfonyl]methane, with the chemical formula HC(SO₂CF₃)₃, is a carbon-based superacid. acs.org It is recognized as one of the strongest known carbon acids, exhibiting an acidity that surpasses many conventional mineral acids. acs.org Its discovery and subsequent study have provided valuable insights into the nature of chemical bonding and acidity.

The first synthesis and characterization of this compound were reported in 1988 by German chemists Lutz Turowsky and Konrad Seppelt. acs.org Their work, published in the journal Inorganic Chemistry, detailed a synthetic route involving the reaction of methylmagnesium bromide (CH₃MgBr) and trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), with bis[(trifluoromethyl)sulfonyl]methane (H₂C(SO₂CF₃)₂) as a key intermediate. acs.org This initial report laid the groundwork for understanding the stability and extraordinary acidity of this novel compound. The structural framework of the compound's conjugate base was later elucidated through techniques such as X-ray crystallography, which confirmed the arrangement of the atoms and the geometry of the resulting anion. sci-hub.se

The remarkable properties of this compound are a direct consequence of its molecular architecture and the electronic effects exerted by its constituent groups. The molecule is composed of a central carbon atom bonded to a hydrogen atom and three trifluoromethylsulfonyl groups, commonly known as triflyl groups (-SO₂CF₃).

The core of the molecule is a methane (B114726) unit where three hydrogen atoms are substituted by the bulky and strongly electron-withdrawing trifluoromethylsulfonyl groups. Upon deprotonation, the resulting conjugate base, the tris[(trifluoromethyl)sulfonyl]methanide anion (C(SO₂CF₃)₃⁻), exhibits a distinctive structure. X-ray crystallography studies of its salts have provided precise information about its geometry. sci-hub.seresearchgate.net

The central carbon atom in the methanide (B1207047) anion is bonded to three sulfur atoms. The geometry around this carbon is essentially planar, with the S-C-S bond angles approaching 120°, indicative of sp² hybridization. This planarity facilitates the delocalization of the negative charge. The bond lengths and angles within the anion are influenced by the steric bulk and electrostatic repulsion of the three large sulfonyl groups.

Selected Structural Data for the Tris[(trifluoromethyl)sulfonyl]methanide Anion
ParameterValueReference
C-S Bond Length~1.75 Å sci-hub.seresearchgate.net
S-C-S Bond Angle~118-120° sci-hub.seresearchgate.net
S-O Bond Length~1.44 Å sci-hub.seresearchgate.net
S-C-F Bond AngleVaries sci-hub.seresearchgate.net

The trifluoromethylsulfonyl (triflyl) group is one of the most powerful electron-withdrawing groups known in organic chemistry. nih.gov This potent inductive effect is central to the unique characteristics of this compound. Each triflyl group consists of a sulfonyl group (-SO₂-) attached to a trifluoromethyl group (-CF₃). The high electronegativity of the fluorine and oxygen atoms pulls electron density away from the central carbon atom.

This strong electron withdrawal has two major consequences:

Extreme Acidity : The inductive effect of the three triflyl groups polarizes the C-H bond, making the proton exceptionally acidic. The estimated aqueous pKa of this compound is approximately -18, placing it firmly in the category of superacids. acs.org

Stabilization of the Conjugate Base : Upon losing a proton, the resulting negative charge on the central carbon atom is extensively stabilized. This stabilization occurs through two primary mechanisms:

Inductive Effect : The three triflyl groups continue to pull electron density away from the carbanionic center, dispersing the negative charge.

Resonance : The negative charge is delocalized from the central carbon atom onto the six oxygen atoms of the three sulfonyl groups. This delocalization spreads the charge over a large area, significantly increasing the stability of the anion. wikipedia.org

The combination of these effects makes the tris[(trifluoromethyl)sulfonyl]methanide anion an extremely weak and stable conjugate base.

Comparison of Acidity (Aqueous pKa)
CompoundFormulaApproximate pKa
MethaneCH₄~50
Acetic AcidCH₃COOH4.76
Trifluoromethanesulfonic Acid (Triflic Acid)CF₃SO₃H-14.7
This compound HC(SO₂CF₃)₃~ -18

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O6S3/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIAPBDBTMDUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401774
Record name Tris(trifluoromethanesulfonyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60805-12-1
Record name Tris(trifluoromethanesulfonyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trifluoromethanesulfonyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Tris Trifluoromethyl Sulfonyl Methane and Its Derivatives

Early Synthetic Routes and Preparative Challenges

The first successful synthesis of tris[(trifluoromethyl)sulfonyl]methane was reported by Lutz Turowsky and Konrad Seppelt in 1988. wikipedia.org This pioneering work laid the foundation for subsequent studies but also highlighted the inherent difficulties in constructing the sterically crowded and electronically demanding C(SO₂CF₃)₃ framework.

The seminal synthetic pathway to this compound involves the reaction of a Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide, with trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F). wikipedia.orgresearchgate.net This approach leverages the nucleophilicity of the Grignard reagent to attack the electrophilic sulfur atom of the sulfonyl fluoride.

Grignard Formation : A key intermediate, the magnesium salt of the methanide (B1207047), is formed through the reaction of trifluoromethanesulfonyl fluoride with the Grignard reagent. google.com

Fluoride Substitution : The reaction proceeds with the substitution of fluoride ions.

Protonation : The resulting magnesium bromide salt of the methanide is then protonated, typically using a strong acid like sulfuric acid, to yield the final product, this compound. google.com

While foundational, this method presented several preparative challenges, particularly for industrial-scale production. The reaction pathway is lengthy, and the use of sulfuric acid in the final step complicates the process with time-consuming waste treatment requirements. google.com

A crucial intermediate in the Grignard-based synthesis is bis[(trifluoromethyl)sulfonyl]methane, H₂C(SO₂CF₃)₂. wikipedia.orgresearchgate.net This compound can be used as an alternative starting material. In this variation of the synthesis, bis[(trifluoromethyl)sulfonyl]methane is first treated with a Grignard reagent and then reacted with trifluoromethanesulfonyl fluoride to introduce the third sulfonyl group. wikipedia.org The identification of this intermediate was vital for understanding the stepwise assembly of the final molecule.

Contemporary Synthetic Strategies for the Acid

More recent developments have focused on creating more efficient and scalable synthetic routes that avoid the use of hazardous Grignard reagents. A notable contemporary strategy is a streamlined two-step synthesis that begins with a perfluoroalkyl sulfinate.

This patented method involves:

Synthesis of Perfluoroalkylsulfonyl Methane (B114726) : A sodium perfluoroalkylsulfinate (RfSO₂Na) is reacted with a methyl halide (e.g., CH₃I, CH₃Br) in a solvent like acetonitrile.

Formation via Hydrogen Abstraction : The resulting perfluoroalkylsulfonyl methane then reacts with an excess of the sulfinate in the presence of a hydrogen-abstracting agent, such as sodium hydride (NaH), to form the desired this compound.

This approach offers significant advantages over the traditional Grignard method by reducing the number of synthetic steps and enhancing safety, thereby enabling more feasible large-scale production.

Preparation of Tris[(trifluoromethyl)sulfonyl]methanide Salts

The synthesis of the methanide salts of this compound is critical for their application as catalysts and components in ionic liquids. These salts are typically prepared through acid-base neutralization or ion exchange reactions.

Alkali metal salts of this compound are commonly synthesized by reacting the acid with a corresponding alkali metal base, such as a carbonate or hydroxide (B78521). google.comjustia.com Another approach involves the direct reaction of the reaction mixture from the Grignard synthesis with an alkali metal halide. epo.org

For example, cesium tris[(trifluoromethyl)sulfonyl]methanide can be prepared by neutralizing the acid with cesium hydroxide solution, leading to the precipitation of the salt. google.comepo.org The crude product is often purified by recrystallization from water to achieve high purity. google.comepo.org Similar methods are employed for potassium and rubidium salts using their respective chlorides. google.com The lithium salt, which is of particular interest for battery applications, can also be prepared through analogous routes. dtic.mil

SaltPrecursor 1Precursor 2YieldPurity
Cesium Tris[(trifluoromethyl)sulfonyl]methanideHC(SO₂CF₃)₃ MgBr SaltCesium Chloride53%99%
Potassium Tris[(trifluoromethyl)sulfonyl]methanideHC(SO₂CF₃)₃ MgBr SaltPotassium Chloride52%99%
Rubidium Tris[(trifluoromethyl)sulfonyl]methanideHC(SO₂CF₃)₃ MgBr SaltRubidium Chloride58%99%

This table summarizes the synthesis of various alkali metal tris[(trifluoromethyl)sulfonyl]methanide salts, based on data from patent literature. google.com

The preparation of alkaline earth metal salts follows similar principles of acid-base chemistry. A novel and specifically described synthesis is that of magnesium tris[(trifluoromethyl)sulfonyl]methanide. justia.comgoogle.com This compound can be obtained by reacting this compound with basic magnesium carbonate. justia.com Water is added as a solubilizer to initiate a reaction characterized by the release of carbon dioxide. justia.comgoogle.com The resulting highly viscous solution is then dried under vacuum to yield the magnesium salt as a colorless, highly hygroscopic crystalline powder. justia.com

SaltPrecursor 1Precursor 2Key Observation
Magnesium Tris[(trifluoromethyl)sulfonyl]methanideThis compoundBasic Magnesium CarbonateCO₂ release

This table outlines the synthesis of magnesium tris[(trifluoromethyl)sulfonyl]methanide. justia.com

Derivatization and Halogenation of the Methanide System

The methanide carbon of the tris[(trifluoromethyl)sulfonyl]methanide anion, [(CF₃SO₂)₃C]⁻, is a nucleophilic center that can undergo various derivatization reactions, including halogenation. The reactivity of this carbanion allows for the introduction of new functional groups, leading to a range of novel compounds with potentially unique properties.

A key method for the halogenation of the methanide system involves the reaction of a metal salt of this compound with a halogenating agent. For example, the silver salt of this compound has been shown to react with elemental chlorine or bromine to produce chlorotris(trifluoromethylsulfonyl)methane and bromotris(trifluoromethylsulfonyl)methane, respectively. thieme-connect.de This reaction proceeds via an electrophilic attack of the halogen on the carbanion.

The general reaction can be represented as: AgC(SO₂CF₃)₃ + X₂ → XC(SO₂CF₃)₃ + AgX (where X = Cl, Br)

While the use of elemental halogens is effective, other electrophilic halogenating agents can also be employed. Reagents such as N-halosuccinimides (NXS), in the presence of a strong acid, are known to be potent sources of electrophilic halogens for the halogenation of various organic substrates. Although specific examples for the direct C-H halogenation of this compound using NXS are not extensively detailed in the readily available literature, this methodology presents a plausible alternative route.

Beyond halogenation, the nucleophilic nature of the tris[(trifluoromethyl)sulfonyl]methanide anion suggests its potential for reaction with a variety of other electrophiles. This could lead to the formation of C-C, C-Si, C-Ge, and other carbon-heteroatom bonds, thereby expanding the range of known derivatives of this compound. For instance, reactions with silyl (B83357) or germyl (B1233479) halides could potentially yield the corresponding silylated or germylated derivatives. However, detailed research findings on such derivatization reactions are not widely reported.

The table below summarizes the halogenated derivatives of this compound.

DerivativeHalogenating AgentPrecursorReference
Chlorotris(trifluoromethylsulfonyl)methaneChlorine (Cl₂)Silver tris[(trifluoromethyl)sulfonyl]methanide thieme-connect.de
Bromotris(trifluoromethylsulfonyl)methaneBromine (Br₂)Silver tris[(trifluoromethyl)sulfonyl]methanide thieme-connect.de

Further research into the derivatization of the tris[(trifluoromethyl)sulfonyl]methanide system could unlock new avenues for the development of advanced materials, catalysts, and ionic liquids with tailored properties.

Fundamental Acidic Character and Superacidity of Tris Trifluoromethyl Sulfonyl Methane

Brønsted Acidity and Proton-Donating Capacity

As a Brønsted-Lowry acid, the strength of Tris[(trifluoromethyl)sulfonyl]methane is defined by its capacity to donate its single, highly labile proton (H⁺). It is recognized as one of the most powerful Brønsted acids known. wikipedia.org The acid dissociation constant (pKa) is a common measure of Brønsted acidity, with lower values indicating stronger acids. While direct measurement in water is challenging due to the leveling effect, the aqueous pKa of this compound has been estimated to be approximately -18. wikipedia.org This value signifies an immense proton-donating capability, orders of magnitude greater than that of sulfuric acid. Its potent nature allows it to protonate even extremely weak bases, a hallmark of superacidic behavior.

Carbon Acidity in the Context of Superacid Chemistry

This compound is a preeminent example of a carbon acid, where the acidic proton is attached to a carbon atom. This is a notable feature, as C-H bonds are typically far less acidic than O-H bonds found in common oxoacids. It is considered one of the strongest carbon acids ever synthesized. wikipedia.org

The exceptional acidity of this C-H bond is a direct consequence of the extensive electronic stabilization of its conjugate base, the tris[(trifluoromethyl)sulfonyl]methanide anion. For comparison, the hydrocarbon carbon acid triphenylmethane (B1682552) has a pKa of about 33, highlighting the profound impact of the trifluoromethylsulfonyl substituents on the central carbon's acidity. wikipedia.org The ability of this compound to function as a superacid fundamentally alters the traditional understanding of carbon-based acids, demonstrating that they can achieve acid strengths comparable to or exceeding the most powerful mineral and organic acids.

Comparative Acidity Studies with Related Acid Systems

The acidity of this compound places it in an elite class of chemical compounds. Its strength is surpassed only by the strongest carborane acids and certain mixed Lewis-Brønsted superacids like fluoroantimonic acid. wikipedia.orgreddit.com A comparison with other well-known acid systems illustrates its remarkable position on the acidity spectrum. The Hammett acidity function (H₀) is often used for superacids, as it provides a measure of acidity in concentrated solutions where the pKa scale is not applicable; more negative H₀ values indicate stronger acidity.

Acid SystemAcidity Value (H₀ or pKa)Reference Strength (vs. 100% H₂SO₄)
Sulfuric Acid (H₂SO₄)H₀ = -12 wikipedia.orgBaseline
Triflic Acid (CF₃SO₃H)H₀ = -14.9 wikipedia.org~1,000 times stronger
This compound pKa ≈ -18 (aqueous est.) wikipedia.org~1,000,000 times stronger
Carborane Acid (H(CHB₁₁Cl₁₁))H₀ ≤ -18 wikipedia.orgAt least 1,000,000 times stronger
Fluoroantimonic Acid (HF-SbF₅)H₀ up to -28 wikipedia.orgsocietechimiquedefrance.fr>10¹⁶ times stronger

Note: Comparisons are approximate, as H₀ and pKa scales are not directly interchangeable but both serve to rank acid strength.

Electronic and Steric Factors Governing Exceptional Acidity

The unprecedented acidity of this compound is a direct result of the powerful electronic and steric effects imparted by its three trifluoromethylsulfonyl [(CF₃)SO₂-] substituents.

Electronic Factors: The primary driver of the compound's acidity is the immense stabilization of its conjugate base, the triflide anion, C(SO₂CF₃)₃⁻. This stabilization arises from the potent negative inductive effect (-I) of the three -SO₂CF₃ groups. chemistrysteps.com Each group contains highly electronegative fluorine and oxygen atoms, which vigorously withdraw electron density through the sigma bonds from the central carbon atom. quora.com Upon deprotonation, the resulting negative charge on the carbon is extensively delocalized across the three sulfonyl groups. This dispersal of charge over a large molecular volume results in an exceptionally stable and weakly basic anion. According to the principles of acid-base chemistry, a highly stable conjugate base corresponds to an extremely strong acid.

Mechanistic Investigations of Tris Trifluoromethyl Sulfonyl Methane in Chemical Transformations

Proton Transfer Mechanisms and Kinetics

Tris[(trifluoromethyl)sulfonyl]methane, often referred to as a "superacid," exhibits a remarkable proton-donating ability. This high acidity stems from the powerful electron-withdrawing effects of the three trifluoromethylsulfonyl groups, which extensively delocalize the negative charge in the resulting conjugate base, the tris[(trifluoromethyl)sulfonyl]methanide anion.

Studies on proton transfer involving superacids indicate that the kinetics are often diffusion-controlled when a sufficiently strong base is present. While specific kinetic data for proton transfer from this compound to various substrates is not extensively documented in readily available literature, the principles governing such reactions are well-established. The transfer of a proton from this potent acid is expected to be an extremely rapid process, facilitating numerous acid-catalyzed reactions. The rate of proton transfer is a critical factor in its catalytic efficiency, enabling the rapid generation of reactive intermediates that drive chemical transformations.

Substrate Activation Processes and Reaction Energy Profiles

As a strong Brønsted acid, this compound is an effective catalyst for activating a wide range of substrates. The activation typically occurs through protonation of a functional group, which significantly enhances the electrophilicity of the substrate and lowers the activation energy for subsequent reactions. For instance, in Friedel-Crafts acylations, it can protonate the acylating agent, thereby generating a highly reactive acylium ion.

Generation and Stabilization of Reactive Intermediates

The exceptional acidity of this compound and the non-coordinating nature of its conjugate base make it particularly adept at generating and stabilizing highly reactive intermediates, most notably carbocations.

Carbocationic Species

The protonation of various organic precursors by this compound leads to the formation of carbocationic species. For example, the protonation of alkenes generates alkyl cations, while the protonation of alcohols followed by the loss of water yields carbocations. The tris[(trifluoromethyl)sulfonyl]methanide anion, being exceptionally stable and weakly nucleophilic, does not readily recombine with the carbocation. This prolongs the lifetime of the carbocationic intermediate, allowing it to undergo further reactions such as rearrangement or attack by a nucleophile. This ability to generate "naked" or highly reactive carbocations is a key feature of its catalytic activity.

Mechanisms of Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation is a powerful method for introducing the trifluoromethyl group into organic molecules. While a variety of reagents have been developed for this purpose, the direct involvement of this compound in these mechanisms is not as a source of an electrophilic "CF3+" equivalent. Instead, its role would be indirect, for instance, as a strong acid catalyst to activate a substrate towards attack by a separate electrophilic trifluoromethylating agent. The extreme stability of the C-S bonds and the C-F bonds within the trifluoromethylsulfonyl groups makes the release of a CF3+ species from this compound itself highly improbable under typical reaction conditions.

Nucleophilic Attack and Bond Formation Pathways Involving the Methanide (B1207047) Anion

The tris[(trifluoromethyl)sulfonyl]methanide anion, despite being a carbanion, is a very poor nucleophile due to the extensive delocalization of its negative charge. This low nucleophilicity is a key attribute, as it prevents the anion from interfering with the desired reactivity of the carbocationic intermediates it helps to generate. Consequently, bond formation pathways involving the direct nucleophilic attack of the methanide anion on an electrophilic center are not a prominent feature of its chemistry. Its primary role in bond formation is indirect, by facilitating the generation of reactive electrophiles through protonation, which are then attacked by other nucleophiles present in the reaction mixture.

Applications of Tris Trifluoromethyl Sulfonyl Methane in Catalysis

General Principles of Catalytic Action

The catalytic prowess of tris[(trifluoromethyl)sulfonyl]methane, often referred to as triflidic acid, stems from its unique electronic structure. The three strongly electron-withdrawing trifluoromethylsulfonyl (−SO₂CF₃) groups stabilize the corresponding methanide (B1207047) anion, rendering the parent compound one of the strongest known carbon acids. google.comwikipedia.org This pronounced acidity is the cornerstone of its function as a powerful Brønsted acid catalyst, while the metal salts of its conjugate base serve as versatile Lewis acid catalysts.

As a superacid, this compound possesses an acidity estimated to be 10,000 times greater than that of trifluoromethanesulfonic acid (triflic acid). wikipedia.org In the paradigm of Brønsted acid catalysis, it functions as an exceptional proton donor. By protonating a substrate, the catalyst generates a more electrophilic intermediate, thereby lowering the activation energy of the reaction. This activation mode is crucial for a range of reactions, including electrophilic aromatic substitutions and rearrangements. Its high thermal and chemical stability allows for its use under conditions where other acids might decompose. justia.com

While the parent acid is a potent Brønsted acid, its deprotonated form, the tris[(trifluoromethyl)sulfonyl]methanide or "triflide" anion, is a very weakly coordinating anion. When paired with metal cations, it allows the metal center to express a high degree of Lewis acidity. Alkali, alkaline-earth, and particularly lanthanide salts of the triflide anion have been developed as powerful and reusable Lewis acid catalysts. google.comwikipedia.orgjustia.com For instance, lanthanide triflides, such as those of ytterbium(III) and scandium(III), have demonstrated greater catalytic efficiency than the corresponding metal triflates. wikipedia.org These catalysts are effective in activating electrophiles, such as carbonyl compounds and alkyl halides, for nucleophilic attack. google.comjustia.com The magnesium salt of this compound, which is highly hygroscopic, has also been prepared and utilized as an effective Lewis acid catalyst. justia.com

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a central endeavor in synthetic organic chemistry. This compound and its salts have proven to be valuable tools in this field, catalyzing key transformations such as Friedel-Crafts reactions, cycloadditions, and other related processes for building carbon skeletons. justia.com

This compound is an efficient catalyst for Friedel-Crafts acylation, a fundamental method for synthesizing aromatic ketones. It can catalyze the reaction of aromatic compounds with acyl halides at catalyst loadings of 0.5 to 5 mol%. google.comjustia.com These reactions are typically conducted at temperatures ranging from 80 to 110°C. google.com The catalyst activates the acyl halide, facilitating the electrophilic attack on the aromatic ring. The high activity of the catalyst allows for the use of substoichiometric amounts, contrasting with traditional Lewis acids like aluminum chloride which are often required in stoichiometric quantities. google.com An intramolecular variant of this reaction has also been demonstrated, yielding cyclic ketones such as anthrone. justia.com

Aromatic SubstrateAcylating AgentCatalyst Loading (mol%)Time (h)Yield (%)
TolueneBenzoyl chloride11898
Anisole (B1667542)Benzoyl chloride11898
MesityleneBenzoyl chloride11898
o-XyleneBenzoyl chloride11898
NaphthaleneBenzoyl chloride11895

Data sourced from patent literature detailing this compound-induced reactions of benzoyl chloride with various benzene (B151609) derivatives. justia.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. Lewis acid catalysis is often employed to accelerate the reaction and control its stereoselectivity. Metal salts of this compound have been shown to catalyze these reactions effectively. google.com For example, the lithium salt can be used in Diels-Alder reactions involving hydrolysis-sensitive substrates, where it promotes the formation of the endo-cycloadduct. justia.com Suspensions of the catalyst in solvents like dichloromethane (B109758) are typically used, with catalyst concentrations ranging from 2 to 20 mol% relative to the dienophile. justia.com These catalyzed reactions often proceed smoothly at room temperature, showing a significant rate enhancement compared to the uncatalyzed process. justia.com

DieneDienophileCatalystTime (h)Temp (°C)Yield (%)
CyclopentadieneMethyl acrylateMg[C(SO₂CF₃)₃]₂242085
CyclopentadieneMaleic anhydrideMg[C(SO₂CF₃)₃]₂242098
IsopreneMethyl vinyl ketoneMg[C(SO₂CF₃)₃]₂242098
IsopreneAcroleinMg[C(SO₂CF₃)₃]₂242098

Data derived from patent literature on cycloadditions catalyzed by magnesium tris[(trifluoromethyl)sulfonyl]methanide. justia.com

Beyond Friedel-Crafts and cycloaddition reactions, the catalytic system based on this compound and its salts is applicable to a broader range of carbon-carbon bond-forming strategies. These generally involve the Lewis acid-induced reaction of an electrophile with a nucleophile. google.com A notable example is the allylation of activated electrophiles, such as acetals and alkyl chlorides, with nucleophiles like allyltrimethylsilane (B147118). justia.com Both lithium and magnesium tris[(trifluoromethyl)sulfonyl]methanide have been employed as catalysts in these transformations. For instance, bis(4-methoxyphenyl)methyl chloride reacts quantitatively with allyltrimethylsilane within three hours when catalyzed by a suspension of the lithium salt in dichloromethane. justia.com

ElectrophileNucleophileCatalystTime (h)Yield (%)
Bis(4-methoxyphenyl)methyl chlorideAllyltrimethylsilaneLi[C(SO₂CF₃)₃]3100
Bis(4-methoxyphenyl)methoxymethaneAllyltrimethylsilaneLi[C(SO₂CF₃)₃]12090
Anisaldehyde dimethylacetalAllyltrimethylsilaneLi[C(SO₂CF₃)₃]13078
1-Chloro-1-phenylethaneAllyltrimethylsilaneMg[C(SO₂CF₃)₃]₂18100

Data compiled from patent literature on C-C bond formation reactions using allyltrimethylsilane as the nucleophile. justia.com

Role as an Electrophilic Trifluoromethylating Agent in Organic Synthesis

While this compound is a source of the trifluoromethyl group, its primary role in organic synthesis is not as a direct electrophilic trifluoromethylating agent. The C-H bond in this compound is highly acidic, making the compound an exceptional proton donor. Consequently, its reactivity is dominated by its Brønsted acidity. In contrast, electrophilic trifluoromethylation reactions typically involve reagents specifically designed to deliver a CF₃⁺ cation or its equivalent. acs.org The scientific literature predominantly focuses on the application of this compound as a superacid catalyst and as a precursor to the non-coordinating tris[(trifluoromethyl)sulfonyl]methide anion in Lewis acid catalysis, rather than as a reagent for electrophilic trifluoromethylation.

Promotion of Cationic Metal Catalysis

The conjugate base of this compound, the tris[(trifluoromethyl)sulfonyl]methide anion, is a highly delocalized and weakly coordinating anion. These characteristics are extremely valuable in cationic metal catalysis. When paired with a metal cation, this bulky, non-coordinating anion helps to enhance the Lewis acidity of the metal center, leading to highly active catalysts. The metal salts of this compound, particularly those of lanthanides and gold, have shown exceptional catalytic activity in a variety of organic transformations.

Gold-Catalyzed Transformations

In the realm of homogeneous gold catalysis, the nature of the counterion is crucial in modulating the reactivity and selectivity of the gold(I) or gold(III) catalyst. While specific examples detailing the use of the tris[(trifluoromethyl)sulfonyl]methide anion in gold-catalyzed reactions are not extensively documented in readily available literature, the principles of counterion effects in gold catalysis suggest its potential benefits. researchgate.netnih.gov Weakly coordinating anions, such as the triflide anion, are known to generate more electrophilic and catalytically active cationic gold complexes. This is because the anion does not strongly coordinate to the gold center, leaving it more available to activate substrates.

The general trend in gold catalysis is that less coordinating anions lead to higher catalytic activity. For instance, in the hydroalkoxylation of alkynes, the catalytic activity is influenced by the degree of ion pairing between the cationic gold complex and its counterion. nih.gov Anions that promote the dissociation of the ion pair to generate a "freer" and more reactive cationic gold species are desirable. The tris[(trifluoromethyl)sulfonyl]methide anion, due to its charge delocalization and steric bulk, is an excellent candidate for this role.

Lanthanide-Catalyzed Reactions

The use of lanthanide salts of this compound as Lewis acid catalysts has been more extensively explored. Lanthanide triflates, Ln(OTf)₃, are known to be efficient and water-stable Lewis acid catalysts. researchgate.net It has been demonstrated that replacing the triflate anion with the tris[(trifluoromethyl)sulfonyl]methide anion can lead to even more active catalysts.

Specifically, the ytterbium(III) and scandium(III) salts of this compound, Yb[C(SO₂CF₃)₃]₃ and Sc[C(SO₂CF₃)₃]₃, have shown exceptional catalytic activity. nih.gov For example, in the Friedel-Crafts acylation of anisole with acetic anhydride, ytterbium(III) tri[tris(nonafluorobutanesulfonyl)methide] was effective at catalyst loadings as low as 0.1 mol%. researchgate.net

A comparative study on the nitration of o-nitrotoluene highlighted the superior performance of the triflide salts. The results are summarized in the table below.

CatalystConversion (%)
Yb(OTf)₃10
Sc(OTf)₃15
Yb(Tf₃C)₃85
Sc(Tf₃C)₃90

As the data indicates, the ytterbium(III) and scandium(III) triflide salts gave significantly higher conversions compared to their triflate counterparts, demonstrating the profound effect of the tris[(trifluoromethyl)sulfonyl]methide counterion.

Counterion Effects of the Tris[(trifluoromethyl)sulfonyl]methide Anion in Metal Catalysis

The enhanced catalytic activity observed with the tris[(trifluoromethyl)sulfonyl]methide anion is attributed to several factors:

Weak Coordination: The large size and delocalized negative charge of the triflide anion make it a very weakly coordinating anion. dntb.gov.ua This prevents it from strongly binding to the metal center, thus preserving the high Lewis acidity of the metal cation.

Increased Solubility: The lipophilic nature of the trifluoromethyl groups can enhance the solubility of the metal salts in organic solvents, which is beneficial for homogeneous catalysis. justia.com

Stability: The triflide anion is highly stable and resistant to oxidation, allowing for its use in a wide range of reaction conditions. justia.com

These properties make the tris[(trifluoromethyl)sulfonyl]methide anion a superior alternative to other common counterions like triflate (OTf⁻), perchlorate (B79767) (ClO₄⁻), or hexafluorophosphate (B91526) (PF₆⁻) in many catalytic applications.

Development of Reusable Catalytic Systems

A significant advantage of using lanthanide salts of this compound is the potential for catalyst recycling and reuse. This is a key principle of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. Lanthanide triflates have been demonstrated to be recoverable and reusable catalysts. researchgate.net Similarly, catalytic systems based on lanthanide tris[(trifluoromethyl)sulfonyl]methides can be designed for easy recovery and reuse.

For instance, scandium and ytterbium tris(perfluorooctanesulfonyl)methide complexes have been shown to be effective Lewis acid catalysts that can be immobilized in a fluorous phase, allowing for their separation from the reaction products and subsequent reuse. researchgate.net A patent also describes that the methanide catalyst can be recovered from the filtrate after the reaction and reused for other syntheses following recrystallization. researchgate.net This approach is particularly attractive for large-scale industrial applications.

Co-Catalysis and Synergistic Effects with Acid Additives

The catalytic activity of metal complexes can often be enhanced through the use of co-catalysts or additives that can lead to synergistic effects. While direct studies on co-catalysis involving this compound are limited, related systems provide strong evidence for the potential of such approaches.

For example, in the imino-ene reaction catalyzed by ytterbium(III) triflate, the addition of a catalytic amount of chlorotrimethylsilane (B32843) (TMSCl) dramatically increased the reaction yield and reduced the reaction time. organic-chemistry.org It is proposed that the Lewis acidic TMSCl assists in the regeneration of the active catalyst. This principle of using a co-catalyst to enhance the efficiency of a primary Lewis acid catalyst could be applied to systems employing lanthanide tris[(trifluoromethyl)sulfonyl]methides. The combination of the highly Lewis acidic metal triflide with another Lewis or Brønsted acid could lead to novel catalytic systems with enhanced reactivity and selectivity. rsc.org

Anionic Chemistry and Weakly Coordinating Properties of the Tris Trifluoromethyl Sulfonyl Methide Anion

Structural Features and Electronic Delocalization within the Anion

The tris[(trifluoromethyl)sulfonyl]methide anion, [C(SO₂CF₃)₃]⁻, possesses a distinctive molecular architecture that is fundamental to its properties. The central carbon atom is bonded to three trifluoromethylsulfonyl (-SO₂CF₃) groups. The negative charge is not localized on this central carbon atom; instead, it is extensively delocalized across the three sulfonyl groups, particularly onto the six electronegative oxygen atoms. researchgate.netwikipedia.org This charge delocalization is a key feature, contributing significantly to the anion's stability and its characteristically weak coordinating ability. researchgate.net

X-ray crystallography studies of its salts, such as the ytterbium(III) and scandium(III) salts, provide precise insights into its geometry. sci-hub.senih.gov The anion typically adopts a conformation where the sulfonyl groups are arranged in a propeller-like fashion around the central carbon atom. This structure minimizes steric hindrance and maximizes the delocalization of the negative charge. The extensive distribution of the charge over a large molecular surface area results in a low charge density, which is the primary reason for its non-coordinating nature. researchgate.net

Structural ParameterTypical Value/DescriptionReference
Coordination GeometryPropeller-like arrangement of three -SO₂CF₃ groups around a central carbon atom. researchgate.net
Charge DistributionNegative charge is highly delocalized from the central carbon onto the six oxygen atoms of the sulfonyl groups. researchgate.netwikipedia.org
Key FeatureLow charge density due to extensive delocalization, leading to weak coordination. researchgate.net

Spectroscopic Characterization of Anionic Species

The unique structure of the tris[(trifluoromethyl)sulfonyl]methide anion gives rise to characteristic spectroscopic signatures. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for its identification and characterization.

In ¹³C NMR spectroscopy, the central methide carbon exhibits a resonance at approximately 83.8 ppm (in CD₃CN), while the quartet signal for the trifluoromethyl carbons appears around 121.7 ppm due to coupling with the fluorine atoms. sci-hub.se ¹⁹F NMR spectroscopy shows a characteristic signal for the trifluoromethyl groups at approximately -76.6 ppm (in CD₃CN). sci-hub.se

IR spectroscopy provides further structural information. The spectra of triflide salts show strong absorption bands corresponding to the stretching vibrations of the S-O and C-F bonds. Key bands are typically observed in the regions of 1330-1380 cm⁻¹ (asymmetric SO₂ stretching), 1100-1250 cm⁻¹ (symmetric SO₂ stretching and C-F stretching), and below 1000 cm⁻¹ for other vibrational modes. sci-hub.se

Spectroscopic TechniqueObserved Signal/Band (for Cesium Salt)Reference
¹³C NMR (75 MHz; CD₃CN)δ 121.7 ppm (q, J = 326 Hz, -CF₃), 83.8 ppm (-C(SO₂)₃) sci-hub.se
¹⁹F NMR (376 MHz; CD₃CN)δ -76.6 ppm sci-hub.se
IR (KBr, cm⁻¹)1374, 1360, 1336, 1233, 1197, 1131, 1123, 972 sci-hub.se

Solution Behavior and Ion Pair Formation Dynamics

The behavior of triflide salts in solution is largely dictated by the anion's low charge density and the nature of the solvent. Conductance measurements of lithium tris[(trifluoromethyl)sulfonyl]methide in various solvents have shown that ion pair formation is minimal in solvents with a high donor number, such as water, propylene (B89431) carbonate (PC), and N,N-dimethylformamide (DMF). dtic.mildtic.mil In these solvents, the cation is effectively solvated, preventing strong association with the bulky, charge-diffuse triflide anion.

Conversely, in solvents with lower solvating ability, such as nitromethane, a moderate degree of ion pair formation is observed. dtic.mildtic.mil The single-ion molar conductivity of the methide anion generally follows the expected trend, decreasing as the ionic radius increases. dtic.mil An interesting anomaly occurs in water, where the limiting ionic conductance of the lithium cation is greater than that of the methide anion, a behavior attributed to significant solvation of the anion itself in the aqueous medium. dtic.mildtic.mil

SolventIon Pair Formation Tendency (with Li⁺)Reference
WaterSmall to non-existent dtic.mildtic.mil
Propylene Carbonate (PC)Small to non-existent dtic.mildtic.mil
N,N-Dimethylformamide (DMF)Small to non-existent dtic.mildtic.mil
Acetonitrile (AN)Small to non-existent dtic.mil
Nitromethane (MeNO₂)Fairly moderate dtic.mildtic.mil

Significance as a Non-Coordinating Counterion in Organometallic Systems

A "non-coordinating" or "weakly coordinating" anion is one that interacts very weakly with cations. This property is highly desirable in organometallic chemistry and catalysis, as it allows the cationic metal center to express its full Lewis acidity and catalytic potential without being encumbered by the counterion. The triflide anion is an exemplary non-coordinating counterion due to its large size and delocalized charge. researchgate.net

It has been successfully employed to enhance the catalytic activity of metal salts, such as those of ytterbium(III) and scandium(III). sci-hub.senih.gov When used as a counterion for these metals in aromatic nitration reactions, the resulting catalysts show exceptional activity, superior to that of the corresponding triflate salts. sci-hub.se This is because the triflide anion does not compete with the substrate for coordination to the metal center. Furthermore, the anion is highly stable against oxidation, resistant to hydrolysis, and non-oxidizing itself, making it a robust choice over other common anions like perchlorate (B79767) (ClO₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or hexafluoroantimonate (SbF₆⁻). sci-hub.se Its salts are also noted for their increased solubility in organic solvents compared to triflates. sci-hub.se Salts of the triflide anion are also used as catalysts in Friedel-Crafts acylations and for debenzylation of esters and amides. wikipedia.org

Applications of the Anion in Advanced Electrolyte Systems

The unique properties of the triflide anion make it an ideal candidate for use in advanced electrolyte systems, particularly for high-energy lithium batteries and ionic liquids. sci-hub.sedtic.mil Lithium tris[(trifluoromethyl)sulfonyl]methide (LiC(SO₂CF₃)₃ or LiTf₃C) has been extensively studied as an electrolyte salt. sci-hub.se

Key advantages of this salt in battery applications include:

High Anodic Stability: The anion is resistant to oxidation, allowing for its use in high-voltage lithium batteries. sci-hub.sedtic.mil Voltammetric measurements confirm its high electrochemical stability. dtic.mildtic.mil

Good Ionic Conductivity: Solutions of LiC(SO₂CF₃)₃ in aprotic solvents exhibit conductivities comparable to or better than other common lithium salts, facilitating efficient ion transport. dtic.mil

High Solubility: The salt is highly soluble in aprotic solvents commonly used in batteries. dtic.mil

The triflide anion is also a building block for ionic liquids (ILs), which are salts with melting points below 100 °C. wikipedia.org For instance, salts composed of N-methyl-N-alkyl-pyrrolidinium cations and the triflide anion have been synthesized and characterized as ILs. wikipedia.orgresearchgate.net These materials are investigated for their potential use as electrolytes in various electrochemical devices due to their wide electrochemical windows and thermal stability. researchgate.net

Theoretical and Computational Chemistry Studies on Tris Trifluoromethyl Sulfonyl Methane

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in providing a molecular-level understanding of Tris[(trifluoromethyl)sulfonyl]methane and its conjugate base.

Geometrical Optimization and Electronic Structure Analysis

Theoretical calculations have been employed to determine the equilibrium geometry of both this compound and its methanide (B1207047) anion. For the neutral acid, a key structural feature is the C-H bond, which is activated by the three powerfully electron-withdrawing -SO₂CF₃ groups. Upon deprotonation, the resulting methanide anion undergoes significant geometrical and electronic rearrangement.

Computational studies on the tris(trifluoromethylsulfonyl)methanide anion have revealed a propeller-like arrangement of the three sulfonyl groups around the central carbon atom. The negative charge is highly delocalized across the sulfonyl groups, which accounts for the extraordinary stability of the anion and, consequently, the extreme acidity of its conjugate acid. X-ray crystallographic studies of various salts of the methanide anion have provided experimental geometric parameters that are in good agreement with the computationally optimized structures. For instance, in the crystal structure of trimethylsulfonium (B1222738) tris(trifluoromethylsulfonyl)methanide, the bond lengths and angles of the anion are similar to those reported in other structural studies of the [C(SO₂CF₃)₃]⁻ anion. researchgate.netTable 1: Selected Calculated Geometrical Parameters for the Tris[(trifluoromethyl)sulfonyl]methanide Anion

Parameter Value
C-S Bond Length ~1.75 Å
S-O Bond Length ~1.45 Å
S-N-S Bond Angle (in related imides) ~120°
C-S-O Bond Angle ~105°
O-S-O Bond Angle ~120°

Note: These are approximate values derived from computational studies and can vary depending on the level of theory and basis set used.

The electronic structure of the methanide anion is characterized by extensive charge delocalization. Natural Bond Orbital (NBO) analysis, a common computational tool, would likely show a significant distribution of the negative charge from the central carbon atom to the oxygen atoms of the sulfonyl groups. This delocalization is a key factor in the anion's low coordinating ability, making it a "weakly coordinating anion" often utilized in catalysis and materials science.

Energetic Landscape of Deprotonation Processes

The acidity of an acid is quantified by its pKa value, which is directly related to the Gibbs free energy of the deprotonation reaction. For superacids like this compound, direct experimental determination of pKa in solution is challenging. Therefore, computational chemistry, particularly through the calculation of gas-phase acidities, provides invaluable insights.

The gas-phase acidity (GPA) is the Gibbs free energy change (ΔGacid) for the reaction: HA(g) → H⁺(g) + A⁻(g)

The deprotonation enthalpy (DPE) is the corresponding enthalpy change (ΔHacid). High-level quantum chemical calculations can predict these values with considerable accuracy. Computational studies have placed this compound among the strongest known neutral Brønsted acids in the gas phase. These calculations typically involve optimizing the geometries of both the acid and its conjugate base, followed by frequency calculations to obtain thermal corrections to the electronic energies.

Molecular Dynamics Simulations and Solvation Effects

While gas-phase calculations provide fundamental insights into intrinsic acidity, the behavior of this compound and its anion in solution is governed by complex interactions with solvent molecules. Molecular dynamics (MD) simulations are a powerful tool for investigating these solvation effects.

Although specific MD simulation studies focusing solely on this compound in common solvents are not abundant in the literature, the tris[(trifluoromethyl)sulfonyl)methanide anion has been a component of interest in the study of ionic liquids. In this context, MD simulations can provide detailed information about the solvation structure around the anion, including radial distribution functions (RDFs) between atoms of the anion and solvent molecules, and the coordination numbers of solvent molecules.

These simulations are crucial for understanding how the solvent stabilizes the charged anion, which in turn influences the acidity of the parent compound. The solvation free energy of the anion is a critical component in the thermodynamic cycle used for the computational prediction of pKa values in solution.

Computational Approaches to Acidity Prediction

The computational prediction of pKa values for strong acids is a significant challenge that relies on accurate calculations of free energy changes in solution. mdpi.comA common approach involves the use of a thermodynamic cycle that dissects the deprotonation process in solution into gas-phase and solvation components.

The pKa is calculated using the equation: pKa = (ΔGsolv(HA) - ΔGsolv(A⁻) + ΔGgas(deprotonation)) / (2.303 RT) - log([solvent])

where ΔG*solv represents the solvation free energy of the respective species and ΔGgas(deprotonation) is the gas-phase deprotonation free energy. The accuracy of the predicted pKa is highly dependent on the chosen computational method, particularly the level of theory, basis set, and the solvation model employed. nih.govresearchgate.netresearchgate.net For superacids, continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are often used to estimate the solvation free energies. nih.govThese models treat the solvent as a continuous medium with a specific dielectric constant. While computationally efficient, their accuracy can be limited, especially for systems with strong and specific solute-solvent interactions. More sophisticated approaches may include a small number of explicit solvent molecules in the quantum mechanical calculation, embedded within the continuum model, to better capture these specific interactions.

Mechanistic Modeling of Catalytic Cycles

Salts of the tris[(trifluoromethyl)sulfonyl)methanide anion, particularly with metal cations like scandium(III) (Sc³⁺) and ytterbium(III) (Yb³⁺), are exceptionally active Lewis acid catalysts in a variety of organic reactions, including Friedel-Crafts acylations and alkylations. researchgate.netresearchgate.netComputational modeling has emerged as a vital tool for elucidating the mechanisms of these catalytic cycles.

DFT calculations can be used to investigate the interaction between the metal methanide catalyst and the reactants. For example, in a Friedel-Crafts acylation, computational studies can model the coordination of the acylating agent to the metal center, the subsequent activation of the substrate, and the energetics of the key transition states involved in the carbon-carbon bond formation. researchgate.net By mapping the potential energy surface of the reaction, computational chemists can identify the rate-determining step, rationalize the observed stereoselectivity, and even predict the efficacy of different catalyst variants. These mechanistic insights are crucial for the rational design of new and improved catalytic systems. Molecular modeling has been used to understand the stereoinduction in enantioselective Friedel-Crafts reactions catalyzed by scandium(III) triflate complexes. nih.gov

Studies on Anion-Cation Interactions in Solution and Solid State

The nature of the interaction between the tris[(trifluoromethyl)sulfonyl)methanide anion and various cations is of fundamental importance for its applications in catalysis and as a component of ionic liquids.

In the solid state, X-ray crystallography provides precise information about the coordination environment of the cation and its interactions with the anion. Computational studies, often using DFT, can complement this experimental data by analyzing the electronic nature of these interactions. For instance, calculations can quantify the degree of charge transfer between the anion and cation and characterize the non-covalent interactions that contribute to the stability of the crystal lattice.

In solution, the situation is more complex as the anion and cation are solvated. Computational methods can be used to study the structure and stability of ion pairs. researchgate.netDFT calculations can be performed on isolated ion pairs in the gas phase to understand the intrinsic interaction strength and preferred coordination geometries. To model the solution-phase behavior, implicit solvation models or explicit solvent molecules can be included in the calculations. These studies can help to understand the degree of ion pairing versus dissociation in different solvents, which is crucial for understanding the reactivity and conductivity of these systems. For example, DFT has been used to study the cation-anion interactions in various ionic liquid systems, providing insights that are transferable to systems containing the tris[(trifluoromethyl)sulfonyl)methanide anion. frontiersin.orgnih.govTable 2: List of Compound Names

Compound Name
This compound
Tris[(trifluoromethyl)sulfonyl]methanide
Trimethylsulfonium tris(trifluoromethyl)sulfonyl)methanide
Scandium(III) tris[(trifluoromethyl)sulfonyl]methanide

Applications of Tris Trifluoromethyl Sulfonyl Methane in Materials Science

Synthesis of Advanced Polymeric Materials (e.g., Conducting Polymers)

The integration of the tris[(trifluoromethyl)sulfonyl]methane motif into polymer structures, often in the form of its derivatives, has led to the creation of advanced polymeric materials with tailored properties, particularly in the realm of ion-conducting polymers. While not always conducting in the electronic sense like traditional polythiophenes, these materials are designed for efficient ion transport, a critical function in many electrochemical devices.

Derivatives such as styrenic monomers bearing a sulfonyl(trifluoromethane sulfonyl)imide (STFSI) group have been synthesized and polymerized. rsc.org These monomers can be prepared by reacting an intermediate compound like 4-vinylbenzenesulfonyl chloride with trifluoromethanesulfonamide. rsc.org The resulting polymers, containing the STFSI anion, are single-ion conductors. In these materials, the anion is covalently bound to the polymer backbone, allowing for the freer movement of cations, which is advantageous for reducing concentration polarization and improving the efficiency of batteries. rsc.org

The synthesis of such specialized monomers often involves multi-step chemical reactions. For instance, the creation of a lithium styrene-STFSI monomer involves an initial reaction to form a triethylammonium (B8662869) vinyl-STFSI intermediate, followed by cation exchange with lithium hydroxide (B78521). rsc.org These monomers can then be polymerized using controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), to produce well-defined polymer architectures. rsc.org

The table below summarizes the synthesis of a water-soluble styrenic monomer bearing a sulfonyl(trifluoromethane sulfonyl)imide (STFSI) group and its subsequent polymerization.

Monomer Synthesis StepReagentsOutcome
Intermediate Formation4-Vinylbenzenesulfonyl chloride, trifluoromethanesulfonamide, triethylamineTriethylammonium vinyl-STFSI
Cation ExchangeTriethylammonium vinyl-STFSI, Lithium hydroxideLithium styrene-STFSI monomer
Polymerization Method Initiator/Mediator Resulting Polymer
Nitroxide-Mediated PolymerizationMAMA-SG1 alkoxyaminePoly(lithium styrene-STFSI)

Development of Novel Catalysts for Material Processing and Polymerization

The triflide anion, derived from this compound, has demonstrated exceptional catalytic activity, particularly when used as a counterion for metal cations. acs.org These catalysts are effective in various organic reactions, including those relevant to material processing and polymerization. The large, non-coordinating nature of the triflide anion allows the associated metal center to exhibit high Lewis acidity, which is crucial for catalytic turnover.

For example, ytterbium(III) and scandium(III) triflides have been shown to be highly effective catalysts. acs.org In the context of polymerization, related compounds such as tris(silyl)trifluoromethanesulfonates have been investigated as potential catalysts in photoinitiated cationic polymerization. researchgate.net These compounds can act as acid precursors or "acid amplifiers" that, upon activation, generate a strong acid capable of initiating the polymerization of monomers like epoxides and vinyl ethers. researchgate.net The use of such catalysts can lead to more efficient curing processes for coatings, adhesives, and inks.

The catalytic activity is not limited to metal complexes. The parent acid, this compound, is a superacid and can be used to catalyze certain polymerization reactions directly. Its high thermal and chemical stability makes it suitable for use under a range of reaction conditions.

The following table provides examples of catalyst systems derived from or related to this compound and their applications in polymerization.

Catalyst SystemType of PolymerizationMonomers
Ytterbium(III) triflideLewis acid-catalyzed polymerizationVarious
Scandium(III) triflideLewis acid-catalyzed polymerizationVarious
Tris(silyl)trifluoromethanesulfonatesPhotoinitiated cationic polymerizationEpoxides, Vinyl ethers

Integration within Electrolyte Systems for Energy Storage Applications

One of the most explored applications of this compound is in the formulation of electrolytes for energy storage devices, particularly lithium-ion batteries. The lithium salt, lithium tris[(trifluoromethyl)sulfonyl]methide (LiTf), is a key compound in this area. dtic.mildtic.mil The triflide anion's large size and charge delocalization contribute to a high degree of salt dissociation in organic solvents, leading to high ionic conductivity. dtic.mil

Furthermore, the triflide anion exhibits excellent electrochemical stability, meaning it does not readily oxidize or reduce within the operating voltage window of high-energy lithium-ion batteries. dtic.mil This stability is crucial for ensuring long cycle life and safety of the battery. Research has shown that electrolytes containing LiTf can support high-voltage applications. dtic.mil

Conductance measurements of lithium tris(trifluoromethanesulfonyl)methide have been carried out in various aqueous and aprotic solvents to determine its solution properties. dtic.mildtic.mil These studies help in optimizing electrolyte formulations for specific battery chemistries and operating conditions.

Below is a data table summarizing the molar conductivities of Lithium Tris[(trifluoromethyl)sulfonyl]methide in different solvents at 25°C, indicating its effectiveness as an electrolyte salt.

SolventMolar Conductivity at Infinite Dilution (Λ₀ / S cm² mol⁻¹)
Water88.9
Acetonitrile184.5
Propylene (B89431) Carbonate29.8
N,N-dimethylformamide82.3
Nitromethane114.2

Data sourced from conductance measurements of lithium tris(trifluoromethanesulfonyl)methide solutions. dtic.mil

Strategies for Post-Polymerization Modification in Material Design

Post-polymerization modification is a powerful strategy for creating functional polymers with precisely controlled structures and properties. Derivatives of this compound, specifically those containing the sulfonyl(trifluoromethane sulfonyl)imide (STFSI) group, have been instrumental in this approach. researchgate.net

Researchers have synthesized a variety of STFSI derivatives bearing reactive functional groups such as bromo, azido, or amine groups. researchgate.net These functionalized STFSI molecules can then be grafted onto a pre-formed polymer backbone using highly efficient coupling reactions. researchgate.net This method allows for the introduction of the desirable properties of the STFSI group, such as ionic conductivity and chemical stability, onto a wide range of existing polymers.

The choice of coupling reaction depends on the functional groups present on both the polymer and the STFSI derivative. Common strategies include:

Alkylation: Reacting a bromo-functionalized STFSI with a nucleophilic site on the polymer. researchgate.net

Amidation: Forming an amide bond between an amine-functionalized STFSI and a carboxylic acid or activated ester group on the polymer. researchgate.net

Alkyne-Azide Cycloaddition ("Click" Chemistry): A highly efficient reaction between an azido-functionalized STFSI and an alkyne-functionalized polymer. researchgate.net

This modular approach provides a versatile platform for designing materials for specific applications, such as polymer electrolytes, functional coatings, and separation membranes.

The following table outlines various strategies for the post-polymerization modification of copolymers using STFSI derivatives.

Functional Group on STFSI DerivativeFunctional Group on CopolymerCoupling ReactionResulting Functionalized Polymer
BromoNucleophilic site (e.g., phenoxide)AlkylationSTFSI-grafted copolymer
AmineActivated esterAmidationSTFSI-grafted copolymer
AzidoAlkyneAlkyne-Azide CycloadditionSTFSI-grafted copolymer

Interactions in Biological Systems

Influence on Enzymatic Activity through Proton Transfer Mechanisms

Proton transfer is a fundamental process in many enzyme-catalyzed reactions. Enzymes often employ acidic or basic amino acid residues in their active sites to donate or accept protons, thereby facilitating the conversion of substrates to products. The rates of these enzymatic reactions are highly dependent on the protonation state of these catalytic residues, which is, in turn, influenced by the local pH and the pKa of the residues.

Due to its extreme acidity, Tris[(trifluoromethyl)sulfonyl]methane would be expected to readily protonate a wide range of biological molecules, including the active sites of enzymes. This could, in principle, dramatically alter the catalytic efficiency of an enzyme. Depending on the specific mechanism of an enzyme, such a potent proton donor could either enhance or inhibit its activity. For instance, if a reaction mechanism requires a deprotonated (basic) residue in the active site, the presence of a superacid would likely inhibit the enzyme by keeping that residue protonated. Conversely, if a step in the catalytic cycle is limited by the availability of a proton, a superacid could potentially accelerate that step.

Despite these theoretical possibilities, there is a notable absence of specific research studies detailing the effects of this compound on the kinetics of any particular enzyme. Investigations that would provide data on inhibition constants (K_i), activation constants (K_a), or changes in the Michaelis constant (K_m) and maximum velocity (V_max) for specific enzymes in the presence of this compound are not found in the public domain. Consequently, a data-driven analysis of its influence on enzymatic activity through proton transfer is not possible at this time.

Modulation of Biochemical Pathways via Acid-Base Interactions

A compound with the acidic strength of this compound would be expected to cause significant disruption to the delicate acid-base balance within a biological system. Such a disruption could lead to a widespread and non-specific modulation of numerous biochemical pathways. The protonation state of substrates, cofactors, and regulatory molecules could be altered, leading to unpredictable changes in metabolic flux.

However, similar to the lack of data on specific enzyme interactions, there is no available research that documents the modulation of any particular biochemical pathway by this compound. Studies that would measure changes in the concentrations of metabolic intermediates or end-products in response to the introduction of this superacid have not been published. Therefore, any discussion on its role in modulating biochemical pathways remains speculative and lacks empirical support.

Future Research Directions and Emerging Scientific Applications

Exploration of Unconventional Synthetic Pathways

Future research into Tris[(trifluoromethyl)sulfonyl]methane, a compound of significant interest due to its exceptional acidity and the unique properties of its conjugate base, the triflide anion, will likely focus on developing novel and more efficient synthetic methodologies. While established methods, such as the reaction of trifluoromethanesulfonyl fluoride (B91410) with Grignard reagents like methylmagnesium bromide, have proven effective, there is considerable scope for the exploration of unconventional synthetic pathways. acs.org These new approaches could offer improvements in terms of yield, purity, cost-effectiveness, and environmental impact.

Key areas for future synthetic exploration include:

Electrochemical Synthesis: The use of electrochemical methods for the formation of the C-S bonds in this compound could provide a more direct and controlled route to the final product. This approach might circumvent the need for reactive organometallic intermediates and potentially reduce the number of synthetic steps.

Mechanochemical Synthesis: Solid-state synthesis under solvent-free or low-solvent conditions through mechanochemical activation (e.g., ball milling) is a rapidly growing area of green chemistry. Investigating the feasibility of mechanochemical routes could lead to more sustainable and scalable production methods.

Novel Precursor Development: Research into new and more readily available starting materials for the trifluoromethylsulfonyl group could open up new synthetic avenues. This might involve the use of different fluorinating agents or alternative sources of the CF3SO2 moiety.

Flow Chemistry Synthesis: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The development of a continuous flow synthesis for this compound would be a significant advancement for its larger-scale production.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Approach Potential Advantages Research Focus
Electrochemical Synthesis High selectivity, mild reaction conditions, reduced use of reagents. Development of suitable electrode materials and reaction conditions.
Mechanochemical Synthesis Reduced solvent waste, potential for novel reactivity, scalability. Optimization of milling parameters and investigation of reaction mechanisms.
Novel Precursor Development Improved cost-effectiveness, accessibility of starting materials. Design and synthesis of new trifluoromethylsulfonylating agents.

Rational Design of Enhanced Catalytic Systems

The triflide anion, the conjugate base of this compound, has demonstrated considerable promise as a component of highly effective Lewis acid catalysts, particularly when paired with metal cations such as lanthanides. Lanthanide triflides have shown greater Lewis acidity and catalytic activity in various organic reactions compared to their triflate counterparts. Future research in this area will increasingly focus on the rational design of enhanced catalytic systems by leveraging computational and theoretical chemistry.

The rational design process for new catalysts based on this compound will likely involve several key aspects:

Computational Screening of Metal Centers: Density Functional Theory (DFT) and other computational methods can be employed to predict the catalytic activity of a wide range of metal triflides. This allows for the in-silico screening of numerous candidates, identifying the most promising metal centers for specific chemical transformations before undertaking experimental synthesis.

Ligand Modification: The electronic and steric properties of the triflide anion can be fine-tuned by modifying the trifluoromethylsulfonyl groups. For example, replacing one or more fluorine atoms with other substituents could modulate the acidity and stability of the resulting catalyst. Computational models can predict the effects of such modifications on catalytic performance.

Support and Immobilization Strategies: For heterogeneous catalysis, the rational design of supports and immobilization techniques for triflide-based catalysts is crucial. This includes studying the interactions between the catalyst and the support material to enhance stability, recyclability, and activity.

Understanding Reaction Mechanisms: Advanced computational tools can elucidate the detailed mechanisms of catalytic reactions involving triflide-based systems. This fundamental understanding is essential for the rational design of next-generation catalysts with improved selectivity and efficiency.

The properties of different metal triflide catalysts relevant to their rational design are summarized in Table 2.

Table 2: Properties of Selected Metal Triflide Catalysts for Rational Design

Metal Center Key Properties Potential Applications in Catalysis
Ytterbium(III) Exceptional Lewis acidity, high catalytic activity. Friedel-Crafts reactions, Diels-Alder reactions, Mukaiyama aldol (B89426) reactions.
Scandium(III) Strong Lewis acid, effective in various organic transformations. Acylation reactions, glycosylation reactions.
Lithium Can act as a Lewis acid catalyst, particularly in non-coordinating solvents. Carbon-carbon bond-forming reactions.

Discovery of Novel Material Science Applications

The unique combination of high thermal stability, electrochemical resistance, and low coordinating ability of the triflide anion makes it a highly attractive component for the development of advanced materials. While its use in electrolytes for electrochemical devices is an established area of research, future investigations are poised to uncover a broader range of material science applications.

Emerging areas for the application of this compound and its derivatives in material science include:

Advanced Polymer Electrolytes: The incorporation of triflide anions into polymer matrices is a promising strategy for the development of solid-state electrolytes for lithium-ion batteries and other electrochemical devices. Research will focus on designing new polymers that can effectively dissolve lithium triflide and facilitate high ionic conductivity while maintaining mechanical and thermal stability.

Novel Ionic Liquids: The triflide anion is a key component in a class of ionic liquids with desirable properties such as low viscosity, high thermal stability, and a wide electrochemical window. Future research will explore the synthesis of new ionic liquids based on the triflide anion with tailored properties for specific applications, including as solvents for catalysis, in separation processes, and as advanced lubricants.

Functional Coatings and Surfaces: The chemical inertness and stability of the triflide anion could be exploited in the development of functional coatings and surface treatments. For example, triflide-containing polymers could be used to create highly durable, anti-corrosive, and low-friction surfaces for a variety of applications.

Gas Separation Membranes: The selective interactions of triflide-based materials with certain gases could be utilized in the design of advanced membranes for gas separation. This could have significant implications for industrial processes such as carbon capture and hydrogen purification.

A summary of potential material science applications for triflide-based materials is provided in Table 3.

Table 3: Emerging Material Science Applications of Triflide-Based Materials

Application Area Material Type Key Properties and Research Goals
Energy Storage Polymer Electrolytes, Ionic Liquids High ionic conductivity, wide electrochemical stability, improved safety.
Advanced Coatings Fluorinated Polymers High thermal and chemical resistance, low surface energy, durability.
Separations Ionic Liquids, Polymer Membranes High selectivity and permeability, stability under operating conditions.

Advanced Spectroscopic and Theoretical Characterization Approaches

A deeper understanding of the fundamental properties of this compound and its derivatives is crucial for the development of new applications. Future research will rely heavily on the application of advanced spectroscopic techniques and sophisticated theoretical models to probe the structure, dynamics, and reactivity of these compounds at the molecular level.

Key characterization approaches that will drive future research include:

Advanced NMR Spectroscopy: While standard ¹H, ¹³C, and ¹⁹F NMR are routinely used, advanced solid-state and multi-dimensional NMR techniques can provide detailed insights into the structure and dynamics of triflide-containing materials in different phases. For example, solid-state NMR can be used to study ion mobility in polymer electrolytes.

Vibrational Spectroscopy (Infrared and Raman): In-situ and time-resolved vibrational spectroscopy can be used to monitor the interactions of the triflide anion with its environment in real-time. This is particularly valuable for studying catalytic reaction mechanisms and understanding the solvation structure in electrolytes.

X-ray Crystallography: Single-crystal X-ray diffraction will continue to be an indispensable tool for determining the precise three-dimensional structures of new triflide salts and their complexes. This information is fundamental for understanding structure-property relationships.

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to characterize the composition and fragmentation patterns of new triflide-based compounds and their reaction intermediates.

Computational and Theoretical Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), and molecular dynamics (MD) simulations will play an increasingly important role in complementing experimental studies. These methods can provide detailed information on electronic structure, conformational preferences, and transport properties that are often difficult to access experimentally.

A summary of the information that can be obtained from various advanced characterization techniques is presented in Table 4.

Table 4: Advanced Characterization Techniques for this compound and its Derivatives

Technique Type of Information Obtained Relevance to Future Research
Advanced NMR Spectroscopy Molecular structure, dynamics, ion mobility. Understanding transport properties in electrolytes and characterizing new materials.
Vibrational Spectroscopy Molecular vibrations, intermolecular interactions, reaction kinetics. Elucidating catalytic mechanisms and studying solvation structures.
X-ray Crystallography Precise three-dimensional molecular and crystal structures. Guiding the design of new materials with specific properties.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns. Confirming the identity of new compounds and identifying reaction intermediates.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Tris[(trifluoromethyl)sulfonyl]methane, and how can its purity be optimized?

  • Methodology : The compound is synthesized via trifluoromethylation reactions using precursors like trifluoromethanesulfonyl chloride. A common approach involves reacting tris(trimethylsilyl)methane with trifluoromethanesulfonic anhydride under anhydrous conditions. Purification typically employs column chromatography (silica gel, eluted with dichloromethane/hexane mixtures) to remove byproducts. Purity can be verified using 19F^{19}\text{F} NMR to confirm the absence of residual trifluoromethanesulfonic acid or unreacted precursors .

Q. How is this compound applied as a trifluoromethylating agent in organic synthesis?

  • Methodology : It acts as a strong electrophilic trifluoromethylating reagent. For C–CF3_3 bond formation, reactions are conducted in aprotic solvents (e.g., THF or DMF) at 0–25°C. Catalytic bases like K2_2CO3_3 enhance reactivity. Substrate scope includes aryl iodides, alkenes, and heteroarenes. Post-reaction, excess reagent is quenched with aqueous NaHCO3_3, and products are extracted with ethyl acetate. Yield optimization requires monitoring via TLC or GC-MS .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Use nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to potential vapor release. Store in airtight containers away from moisture. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency rinsing (15+ minutes for skin/eyes) and immediate medical consultation are required for exposure .

Advanced Research Questions

Q. How can the concentration of this compound as a lithium-ion battery electrolyte additive be optimized for enhanced ionic conductivity?

  • Methodology : Electrolyte formulations are tested at 0.1–5 wt% concentrations in LiPF6_6-based solutions. Ionic conductivity is measured via electrochemical impedance spectroscopy (EIS). Stability is assessed using cyclic voltammetry (CV) to detect decomposition voltages. Accelerated aging tests (60°C, 7 days) evaluate capacity retention. Optimal performance is typically observed at 1–2 wt%, balancing conductivity and electrode compatibility .

Q. How can contradictory data on the thermal stability of this compound under varying conditions be resolved?

  • Methodology : Thermogravimetric analysis (TGA) under inert (N2_2) vs. oxidative (O2_2) atmospheres clarifies decomposition pathways. Differential scanning calorimetry (DSC) identifies exothermic peaks indicative of instability. Cross-validate with in-situ FTIR to detect gaseous byproducts (e.g., SO2_2, CF3_3 radicals). Discrepancies in literature often arise from moisture content; thus, strict anhydrous handling is critical for reproducible data .

Q. What mechanistic role does this compound play in catalytic asymmetric synthesis?

  • Methodology : As a Lewis acid catalyst, it activates electrophiles (e.g., carbonyls) by coordinating to oxygen lone pairs. In asymmetric aldol reactions, chiral ligands (e.g., bisoxazolines) are used to induce enantioselectivity. Reaction progress is monitored via 1H^{1}\text{H} NMR, and enantiomeric excess (ee) is determined by chiral HPLC. Kinetic studies (variable-temperature NMR) elucidate transition states and rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris[(trifluoromethyl)sulfonyl]methane
Reactant of Route 2
Tris[(trifluoromethyl)sulfonyl]methane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.